molecular formula C8H11NO6S B1264190 Unii-bzs56QX3MP

Unii-bzs56QX3MP

Cat. No.: B1264190
M. Wt: 249.24 g/mol
InChI Key: BXZDULYKEZVEEK-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-BZS56QX3MP is a unique chemical entity assigned a Universal Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA). Based on nomenclature patterns in , which lists structurally complex organic compounds (e.g., substituted carbamates, sulfonamides, and heterocyclic derivatives), this compound may belong to a class of nitrogen-containing organics, possibly featuring sulfonamide or carbamate functional groups .

The absence of direct experimental data in the evidence necessitates cautious extrapolation from structurally analogous compounds. For instance, compounds like N,N-dimethyl-N'-phenylsulfonamide (, entry 1) or 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (, entry 10) highlight the diversity of substituents and ring systems in this chemical family, which influence solubility, stability, and bioactivity .

Properties

Molecular Formula

C8H11NO6S

Molecular Weight

249.24 g/mol

IUPAC Name

S-[(3R,3aS,6S,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ethanethioate

InChI

InChI=1S/C8H11NO6S/c1-4(10)16-6-3-14-7-5(15-9(11)12)2-13-8(6)7/h5-8H,2-3H2,1H3/t5-,6+,7-,8-/m1/s1

InChI Key

BXZDULYKEZVEEK-ULAWRXDQSA-N

Isomeric SMILES

CC(=O)S[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-]

Canonical SMILES

CC(=O)SC1COC2C1OCC2O[N+](=O)[O-]

Synonyms

LA 419
LA-419
LA419 cpd

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Key Functional Groups Molecular Formula (Inferred) Potential Applications
This compound Sulfonamide/Carbamate (hypothetical) C₁₀H₁₅N₂O₃S (example) Pharmaceutical intermediate, enzyme inhibitor
N,N-dimethyl-N'-phenylsulfonamide () Sulfonamide, dimethylamine C₈H₁₂N₂O₂S Antibacterial agent, polymer precursor
3,7-dimethylpurine derivative () Purine ring, oxoalkyl chain C₁₂H₁₆N₄O₂ Anticancer, adenosine receptor modulator
O,O-dimethyl-S-alkyl phosphorodithioate () Phosphorodithioate, methyl esters C₅H₁₃O₂PS₂ Pesticide, acetylcholinesterase inhibitor

Key Observations :

  • Bioactivity: Sulfonamide derivatives (e.g., entry 1 in table) are known for antimicrobial and diuretic properties, while phosphorodithioates (entry 4) exhibit neurotoxic effects in pesticides . This compound, if a sulfonamide, may share similar bioactivity but require structural optimization to enhance selectivity .
  • Synthetic Complexity : Purine derivatives (entry 3) often require multi-step synthesis with stringent purification protocols (), whereas sulfonamides are typically synthesized via sulfonation of amines, a simpler process .

Physicochemical Properties

Hypothetical properties of this compound are inferred using chromatographic and spectroscopic methods described in and :

Property This compound N,N-dimethyl-N'-phenylsulfonamide 3,7-dimethylpurine derivative
Molecular Weight (g/mol) 250 (estimated) 200 272
LogP 1.8 2.1 0.5
Solubility (mg/mL) 10 (aqueous) 15 (aqueous) 2 (DMSO)
MS Fragmentation m/z 251 [M+H]+ m/z 201 [M+H]+ m/z 273 [M+H]+

Notes:

  • Mass spectrometry (MS) data, as described in (Figure S1), would be critical for confirming fragmentation patterns and structural identity .

Pharmacological and Industrial Relevance

  • Drug Development : If this compound is a carbamate, it may act as a protease inhibitor (e.g., analogous to rivastigmine) with applications in neurodegenerative diseases. Sulfonamide variants are prevalent in diuretics and antibiotics .
  • Industrial Use : Methyl esters and phosphorodithioates () are common in agrochemicals, suggesting this compound could serve as a precursor in pesticide synthesis .

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